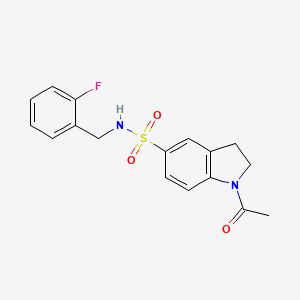
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by two scientists, J. R. Staton and J. A. DaSilva, at the Johns Hopkins University School of Medicine. Since then, AG-490 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide exerts its inhibitory effects by binding to the ATP-binding site of JAK1, JAK2, and STAT3. This prevents the activation of downstream signaling pathways and the transcription of target genes. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway, and to enhance the antitumor activity of chemotherapy drugs.
Biochemical and Physiological Effects:
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in cancer cells. It has also been shown to modulate the immune response by inhibiting cytokine production and altering the differentiation and function of immune cells. In addition, 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has several advantages for lab experiments, including its specificity for JAK/STAT signaling pathways, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its short half-life and the potential for off-target effects. In addition, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in cell culture experiments may not accurately reflect its effects in vivo.
Future Directions
There are several future directions for research on 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide and related compounds. One area of interest is the development of more potent and selective JAK/STAT inhibitors for use in cancer therapy and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in combination with other drugs or therapies is an area of active research, with the potential to enhance therapeutic efficacy and reduce side effects.
Synthesis Methods
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with indole-5-carboxaldehyde to form the intermediate compound. The intermediate is then reacted with acetic anhydride and sulfamic acid to produce 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide.
Scientific Research Applications
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various biological processes. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in cytokine signaling, and STAT3, which is involved in cell proliferation, survival, and differentiation. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has also been used to study the effects of JAK/STAT inhibition on cancer cells, immune cells, and other cell types.
properties
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5089436.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)
![3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5089450.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)

![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)